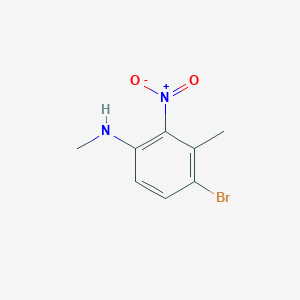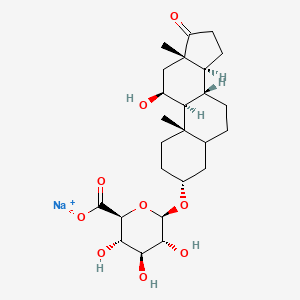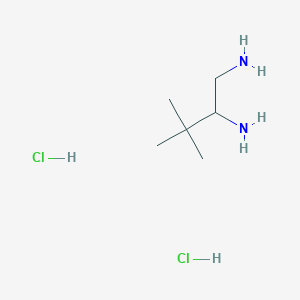![molecular formula C10H13ClN2O B1381068 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride CAS No. 1803601-09-3](/img/structure/B1381068.png)
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride
説明
1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O . It is a potential candidate for scientific research and can be employed in various studies, including drug development.
Molecular Structure Analysis
The molecular structure of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride involves a core azetidin-2-one structure . The structures display intra-molecular C-H⋯O bonding between the phenyl ring and the lactam ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride include its molecular structure and formula, C10H13ClN2O . More specific properties are not detailed in the search results.科学的研究の応用
. Its potential as a building block for pharmacologically active molecules means it could be used to create new classes of therapeutic agents, particularly in the realm of central nervous system disorders due to its ability to cross the blood-brain barrier.
Organic Synthesis
As a versatile intermediate, 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride can be employed in organic synthesis. Its reactivity with various chemical groups makes it suitable for constructing complex organic compounds, which can be applied in synthesizing new materials or chemicals with specific desired properties.
Biochemical Research
In biochemical research, this compound’s aminomethyl group is particularly interesting. It can be used to study enzyme-substrate interactions, as well as in the design of enzyme inhibitors that could regulate biochemical pathways.
Neurological Studies
The compound’s potential effects on neurotransmitter systems make it a candidate for neurological studies. Researchers can explore its impact on neuroreceptors and its possible use in modulating neurological functions or treating neurodegenerative diseases.
Molecular Biology
In molecular biology, 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride could be used to tag biomolecules. This tagging can help in tracking the movement and localization of proteins, nucleic acids, and other biomolecules within cells, providing insights into cellular processes.
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry. Its consistent and well-defined properties allow for its use in calibration of instruments and validation of analytical methods, ensuring accuracy and precision in measurements.
Material Science
The structural properties of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride may be harnessed in material science. It could be a precursor for materials with specific mechanical or chemical properties, useful in various industrial applications.
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound could be investigated for its potential as a growth regulator or pesticide component. Its chemical characteristics might influence plant growth or protect crops from pests, contributing to enhanced agricultural productivity.
特性
IUPAC Name |
1-[3-(aminomethyl)phenyl]azetidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13;/h1-3,6H,4-5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMYWPJVYMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




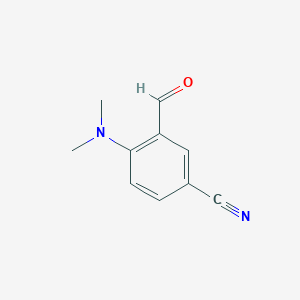

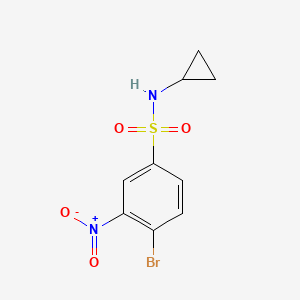
![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)



![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

